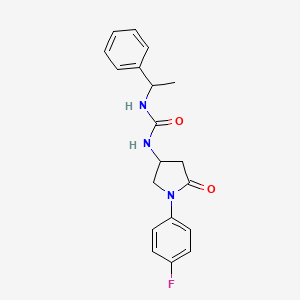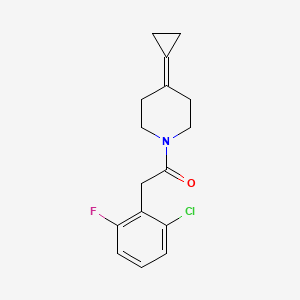
2-(2-Chloro-6-fluorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-6-fluorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and ketone precursors.
Introduction of the cyclopropylidene group: This step often involves the use of cyclopropylidene reagents under controlled conditions.
Substitution reactions: The chloro and fluoro substituents on the phenyl ring can be introduced through halogenation reactions using reagents like chlorine and fluorine sources.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
2-(2-Chloro-6-fluorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Halogen atoms can be substituted with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Sodium iodide in acetone for halogen exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on biological systems, particularly its interaction with receptors in the central nervous system.
Medicine: Investigating its potential as a therapeutic agent for neurological disorders.
Industry: Potential use in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone likely involves interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The exact pathways and targets would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
- 2-(2-Chlorophenyl)-1-(4-piperidinyl)ethanone
- 2-(2-Fluorophenyl)-1-(4-piperidinyl)ethanone
- 2-(2-Chloro-6-fluorophenyl)-1-(4-piperidinyl)ethanone
Uniqueness
The presence of both chloro and fluoro substituents, along with the cyclopropylidene group, may confer unique pharmacological properties to 2-(2-Chloro-6-fluorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone, distinguishing it from other similar compounds.
属性
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO/c17-14-2-1-3-15(18)13(14)10-16(20)19-8-6-12(7-9-19)11-4-5-11/h1-3H,4-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMGQNQQAXLYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
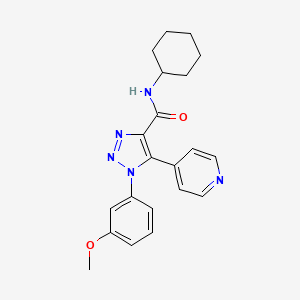
![2-methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide](/img/structure/B2982513.png)
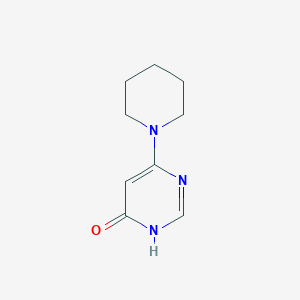
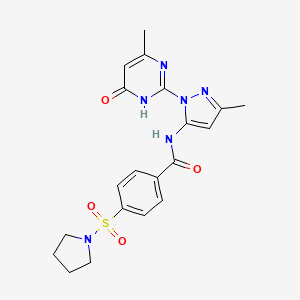
![6-Azaspiro[2.5]octane-2-carbonitrile;hydrochloride](/img/structure/B2982519.png)
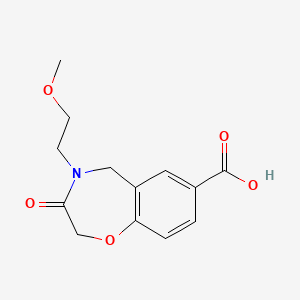
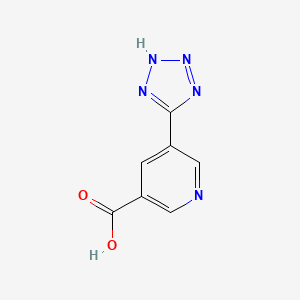
![N-(4-butylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2982524.png)
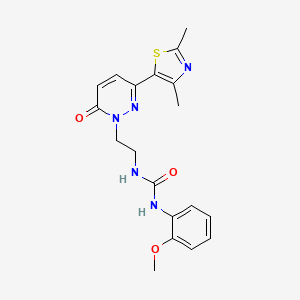
![3-{4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-(3-fluorophenyl)pyridazine](/img/structure/B2982527.png)
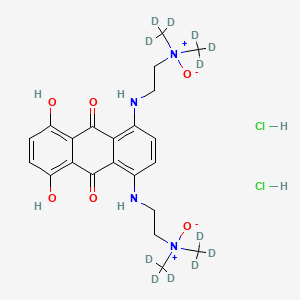
![[4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2982529.png)
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2982531.png)
